molecular formula C11H13N3O2 B2948795 7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523092-38-7

7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2948795
CAS No.: 1523092-38-7
M. Wt: 219.244
InChI Key: ZNFUQFWYXQKVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, belonging to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This compound is offered for research use only and is strictly not for human consumption. Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted therapy development . Their mechanism often involves acting as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of various diseases . The core structure is highly tunable; the carboxylic acid moiety at the 5-position and the isopropyl group at the 3-position serve as key modification sites for medicinal chemists. These sites are utilized in coupling reactions, such as amide bond formation, to introduce diverse functional groups and enhance the molecule's binding affinity and selectivity for specific enzymatic targets . This synthetic versatility makes it a crucial intermediate for developing novel small-molecule inhibitors. Research into analogous pyrazolo[1,5-a]pyrimidine compounds has demonstrated their promise in inhibiting a wide range of kinases, including but not limited to EGFR, B-Raf, MEK, and PI3Kδ, which are implicated in conditions such as non-small cell lung cancer, melanoma, and inflammatory diseases like asthma and COPD . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, and a key intermediate in drug discovery programs focused on oncology and immunology.

Properties

IUPAC Name

7-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(2)8-5-12-14-7(3)4-9(11(15)16)13-10(8)14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUQFWYXQKVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at position 5 undergoes typical acid-derived reactions:

  • Amidation : Coupling with amines using EDCI/HOBt yields carboxamide derivatives . For example:

    • Reaction with morpholine produces 5-morpholino-7-methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine , a potent kinase inhibitor intermediate .

  • Esterification : Refluxing with methanol/H<sub>2</sub>SO<sub>4</sub> regenerates the methyl ester .

Mechanistic Insight :
The reaction proceeds via activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the amine .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution:

  • Nitration : Nitration at position 6 occurs using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding 6-nitro-7-methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid .

  • Halogenation : Bromination with NBS in CCl<sub>4</sub> introduces bromine at position 2 .

Regioselectivity :
The electron-rich pyrimidine ring directs electrophiles to the para positions relative to the nitrogen atoms .

Alkylation and Acylation

  • N-Alkylation : The N1 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> .

  • Acylation : Reaction with acetyl chloride forms 5-acetyl-7-methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine , confirmed by <sup>13</sup>C NMR .

Optimization Note :
Strong Brønsted acids (e.g., p-TSA) improve yields in alkylation reactions by stabilizing intermediates .

Oxidative and Reductive Transformations

  • Oxidation : Molecular oxygen (O<sub>2</sub>) drives oxidative C–H functionalization, forming fused pyrido-indazole derivatives .

  • Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces nitro groups to amines without affecting the carboxylic acid .

Critical Condition :
Reactions under inert atmospheres (e.g., Ar) suppress unwanted side products .

Mechanism of Action

The mechanism of action of 7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[1,5-a]pyrimidine derivatives vary widely in substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 3: Propan-2-yl
5: COOH
7: CH₃
~233.25 Potential kinase inhibitor; moderate solubility
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3: CH₃
5: Isopropyl
7: COOH
219.24 Research intermediate; 97% purity
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3: COOH
5: 3-MeO-Ph
7: CF₃
~353.35 Enhanced lipophilicity; enzyme inhibition
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3: COOEt
5: 4-MeO-Ph
7: CHF₂
~349.33 Ester prodrug; improved bioavailability
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3: COOH
5: Ethyl
7: CF₃ (tetrahydro ring)
~303.20 Conformational flexibility; membrane permeability

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., isopropyl, trifluoromethyl) reduce it. For example:
    • The target compound has moderate solubility due to its balanced substituents.
    • Trifluoromethyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~3.5), favoring membrane penetration .
  • Melting Points : Vary with crystallinity; ester derivatives (e.g., ) typically have lower melting points (<150°C) compared to carboxylic acids (>200°C) .

Key Research Findings

  • Regioselectivity : Substituent position significantly impacts activity. For example, 7-methyl derivatives (target compound) vs. 5-methyl derivatives () exhibit divergent binding affinities .
  • Fluorine Effects : Trifluoromethyl groups () improve metabolic stability and bioavailability but may increase toxicity .
  • Synthetic Efficiency : Ultrasound-assisted synthesis () reduces reaction times for pyrazolo[1,5-a]pyrimidines by 50% compared to conventional methods .

Biological Activity

7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and viral infections. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1523092-38-7

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of B-Raf kinase, which plays a crucial role in the Raf-MEK-ERK signaling pathway associated with various cancers, including melanoma and colorectal cancer .
  • Antiviral Activity : Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit influenza virus RNA polymerase, suggesting that this compound may possess antiviral properties .

Biological Activity Overview

Activity TypeTarget/EffectReference
Kinase Inhibition B-Raf kinase
Antiviral Influenza virus RNA polymerase
Anti-inflammatory Potential modulation of inflammatory pathways
Cytotoxicity Induces apoptosis in cancer cell lines

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal for its biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish its efficacy against targeted enzymes and pathways:

  • Position 3 and 5 Substituents : Alterations at these positions have been shown to influence kinase inhibition potency significantly.
  • Alkyl Groups : The presence of branched alkyl groups (like isopropyl) at position 3 has been correlated with increased cytotoxicity in various cancer cell lines .

Case Study 1: B-Raf Kinase Inhibition

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the carboxylic acid group significantly affected B-Raf inhibition. The most potent compounds showed IC₅₀ values in the low micromolar range, indicating strong inhibitory effects against B-Raf kinase activity .

Case Study 2: Antiviral Properties

In vitro assays revealed that certain derivatives effectively inhibited the heterodimerization necessary for influenza virus replication. The compound's ability to disrupt this process could pave the way for developing new antiviral therapies targeting RNA viruses .

Q & A

Q. What are the standard synthetic routes for preparing 7-methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or enaminones. For example, reacting 5-aminopyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester group (e.g., using LiOH or NaOH) and purification via recrystallization (ethanol/DMF) provides the carboxylic acid derivative .

  • Key steps :
  • Cyclization in ethanol at reflux (70–80°C, 30 min–5 hours).
  • Hydrolysis under basic conditions (e.g., LiOH·H₂O in THF/water).
  • Purification via recrystallization (solvents: ethanol, DMF, or cyclohexane).

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at C7 and C3) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 260.2) .
  • X-ray crystallography : For unambiguous planar confirmation of the fused pyrazole-pyrimidine system (e.g., monoclinic crystal system with P2₁/c space group) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, DMF, and cyclohexane are commonly used. For example:

  • Ethanol/DMF mixtures yield high-purity crystals (melting point: 221–223°C) .
  • Cyclohexane is effective for derivatives with aromatic substituents .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance enaminone reactivity .
  • Catalysis : Bis(pentafluorophenyl) carbonate (BPC) improves coupling efficiency in amide formation .
  • Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions .
  • Example : A 68% yield was achieved for a related compound using pyridine as both solvent and base .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?

Contradictions (e.g., ambiguous NMR signals) can be addressed by:

  • 2D NMR techniques : HSQC and HMBC to assign overlapping proton environments .
  • Comparative analysis : Cross-referencing with X-ray data (e.g., planar geometry confirmed by crystallography ).
  • Computational modeling : DFT calculations to predict NMR shifts and verify experimental results .

Q. How does substituent variation at C3 and C7 influence biological activity?

  • C3 (propan-2-yl) : Enhances lipophilicity, improving membrane permeability (critical for CNS-targeting agents) .
  • C7 (methyl) : Reduces metabolic degradation, as shown in analogs with longer plasma half-lives .
  • Case study : Trifluoromethyl groups at C2/C5 increase enzymatic inhibition (e.g., IC₅₀ < 1 μM for kinase targets) .

Methodological Challenges

Q. What are the pitfalls in scaling up pyrazolo[1,5-a]pyrimidine synthesis?

  • Side reactions : Over-refluxing leads to decomposition; strict temperature control (<80°C) is critical .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) is necessary for gram-scale batches .
  • Safety : Chlorinated intermediates (e.g., 5-(chloromethyl) derivatives) require glove-box handling .

Q. How can intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate be leveraged for diversification?

  • Nucleophilic substitution : Cyanide at C6 reacts with amines to form carboxamides .
  • Hydrolysis : Conversion of nitriles to carboxylic acids using H₂SO₄/H₂O .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl introduction at C2/C5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.